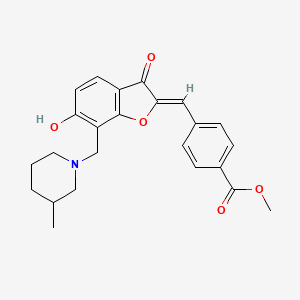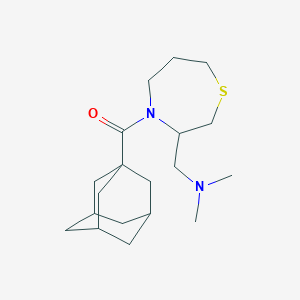
1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea, also known as CCT018159, is a small molecule compound that has gained attention in the scientific community for its potential use in cancer treatment.
Applications De Recherche Scientifique
Crystal Structure and Properties
1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea derivatives have been studied for their crystal structures and properties. Cai, Yan, and Xie (2009) investigated the crystal structure of a related compound, 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea, revealing insights into hydrogen bonding interactions and stability in crystal structures (Cai, Yan, & Xie, 2009).
Synthesis and Derivative Analysis
The synthesis of N-substituted derivatives of similar compounds has been a focus of research. Xue Si-jia (2009) synthesized N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds, emphasizing the structural analysis of these derivatives (Xue Si-jia, 2009).
Biological Applications
Several studies have explored the potential biological applications of thiophene-2-carbonylamino)urea derivatives. Maisuradze et al. (2013) investigated benzo[b]thiophene-[3,2-e]benzimidazole derivatives, a structurally similar class, for their use in various biological contexts (Maisuradze et al., 2013).
Antioxidant Activity
Reddy et al. (2015) synthesized urea, thiourea, and selenourea derivatives with thiazole moieties, which were evaluated for in vitro antioxidant activity, indicating the potential antioxidant applications of these compounds (Reddy et al., 2015).
Crystal Structure Analysis
Zatsu et al. (2019) detailed the crystal structure and Hirshfeld surface analysis of a Schiff base derivative of a thio-semicarbazide, highlighting the significance of crystal structure analysis in understanding the properties of such compounds (Zatsu et al., 2019).
Optical and Electrooptic Properties
Shkir et al. (2018) assessed the electronic and optical properties of a chalcone derivative, providing insights into the potential optoelectronic applications of similar compounds (Shkir et al., 2018).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(thiophene-2-carbonylamino)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-8-3-5-9(6-4-8)14-12(18)16-15-11(17)10-2-1-7-19-10/h1-7H,(H,15,17)(H2,14,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEWYPDRERTIJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)
![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)
![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)
![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)